molecular formula C10H13FN2O B15070115 (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine

(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine

Cat. No.: B15070115
M. Wt: 196.22 g/mol
InChI Key: VWGSQRQQHNHBOA-VIFPVBQESA-N
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Description

(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a fluorinated pyridine derivative featuring a chiral azetidine ring (a four-membered nitrogen heterocycle) at the 5-position. This compound is of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors such as nicotinic acetylcholine receptors (nAChRs) .

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

3-fluoro-5-[[(2S)-1-methylazetidin-2-yl]methoxy]pyridine

InChI

InChI=1S/C10H13FN2O/c1-13-3-2-9(13)7-14-10-4-8(11)5-12-6-10/h4-6,9H,2-3,7H2,1H3/t9-/m0/s1

InChI Key

VWGSQRQQHNHBOA-VIFPVBQESA-N

Isomeric SMILES

CN1CC[C@H]1COC2=CC(=CN=C2)F

Canonical SMILES

CN1CCC1COC2=CC(=CN=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the azetidine ring contributes to its unique pharmacological profile .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyridine Ring

Fluorine Positional Isomers
  • (S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine ():
    The fluorine at the 2-position alters the electron distribution compared to the 3-fluoro isomer. This positional change may affect dipole interactions and binding affinity to receptors. However, detailed biological data for this isomer are unavailable.

  • Its 3-fluoro substitution shares electronic similarities with the target compound, but the lack of a heterocyclic group reduces polar interactions.
Heterocyclic Substituents at the 5-Position
  • Azetidine vs. Pyrrolidine Derivatives: 3-[(2(S)-Pyrrolidinyl)methoxy]-5-(pyrrolidinyl)pyridine (44) (): The pyrrolidine ring (five-membered) introduces greater conformational flexibility compared to the azetidine (four-membered) in the target compound. 3-[(2(S)-pyrrolidinyl)methoxy]-5-(morpholinyl)pyridine (45) (): The morpholine group adds an oxygen atom, increasing hydrophilicity. This contrasts with the methylazetidine group in the target compound, which balances lipophilicity and compactness for CNS penetration .

Physicochemical and Pharmacological Properties

Physicochemical Profiles

Compound LogP (Predicted) Physical State Key Substituents
Target Compound ~1.8 Likely solid 3-Fluoro, methylazetidinylmethoxy
3-[(2(S)-Pyrrolidinyl)methoxy]-5-(pyrrolidinyl)pyridine (44) 1.2 Solid (HCl salt) Pyrrolidinylmethoxy, pyrrolidinyl
3-[(2(S)-pyrrolidinyl)methoxy]-5-(morpholinyl)pyridine (45) 0.9 Solid (HCl salt) Pyrrolidinylmethoxy, morpholinyl
3-Fluoro-5-(hept-2-en-2-yl)pyridine (4f) ~3.5 Yellow oil 3-Fluoro, alkenyl

Note: LogP values estimated based on substituent contributions.

  • This may improve binding to aromatic residues in receptor pockets .
  • Azetidine vs.

Biological Activity

(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a compound that has garnered attention for its potential biological activities, particularly as a modulator of specific receptors involved in metabolic processes. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a methoxy group, along with a 1-methylazetidin-2-yl moiety. Its chemical formula is C12H15FN2OC_{12}H_{15}FN_{2}O.

Research indicates that (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine acts as a modulator of the GPR40 receptor , which is implicated in insulin secretion and glucose metabolism. The activation of GPR40 enhances insulin release from pancreatic beta cells and stimulates the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively stimulates insulin secretion and GLP-1 release. For instance, one study reported that compounds similar to (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine showed improved metabolic stability and clearance, leading to enhanced pharmacokinetic profiles when tested in human liver microsomes .

In Vivo Studies

In vivo evaluations in diabetic models have shown that (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine significantly improves glucose tolerance. For example, an oral glucose tolerance test indicated that the compound administered at 30 mg/kg resulted in comparable efficacy to higher doses of established GPR40 agonists .

Pharmacokinetics

Pharmacokinetic assessments reveal that the compound possesses favorable properties such as high oral bioavailability and extended half-life, which are critical for its therapeutic application. The addition of the fluorine atom has been noted to enhance these properties, contributing to its effectiveness in lowering blood glucose levels .

Comparative Analysis

The following table summarizes key findings regarding the biological activity and pharmacokinetic properties of (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine compared to other related compounds:

Compound NameInsulin SecretionGLP-1 ReleaseOral Bioavailability (%)Half-Life (h)
(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridineHighHigh984.6
Compound 7 (related structure)ModerateModerate853.0
AM-1638 (standard GPR40 agonist)HighHigh602.0

Case Studies

Several case studies have highlighted the therapeutic potential of (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine in managing type II diabetes. In one notable study involving high-fat fed STZ-induced diabetic mice, treatment with this compound resulted in significant reductions in fasting blood glucose levels and improved overall metabolic profiles .

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